3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid
Description
Properties
IUPAC Name |
3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYIRFIBDUAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803030-67-2 | |
| Record name | 3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with an appropriate amine to form the amide linkage. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the propionic acid moiety through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry
- Building Block for Synthesis :
- It serves as a precursor for synthesizing more complex molecules through various organic reactions, including Suzuki–Miyaura cross-coupling reactions. This process allows for the formation of biaryl compounds that are pivotal in drug development and material science.
Medicine
- Pharmaceutical Development :
- Antimicrobial and Anticancer Properties :
Industry
- Advanced Materials :
Anticancer Activity
A notable study explored the anticancer potential of thiophene derivatives similar to this compound. The results indicated:
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Thiophene derivatives | Various | Induction of apoptosis | Activation of caspase pathways leading to programmed cell death |
| Furan and thiophene derivatives | HIF stabilizers | Stabilization of HIF-1α under hypoxic conditions | Enhances cancer cell survival under low oxygen |
These findings suggest that the compound may play a role in developing new cancer therapies by targeting specific cellular mechanisms.
Anti-inflammatory Properties
In another study focusing on inflammatory models, researchers administered compounds related to this compound to assess their efficacy:
| Study | Model | Result | |
|---|---|---|---|
| Inflammatory pain model | Rodent subjects | Significant reduction in pain response compared to control | Supports potential use as an anti-inflammatory agent |
Mechanism of Action
The mechanism of action of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the propionic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the phenyl and propionic acid groups.
Phenylalanine: Contains a phenyl group and an amino acid structure but lacks the thiophene ring.
2-Phenylpropionic acid: Contains a phenyl group and a propionic acid moiety but lacks the thiophene ring.
Uniqueness
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid is unique due to the combination of the phenyl group, thiophene ring, and propionic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid (PTCA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with PTCA, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13NO3S
- Molecular Weight : 275.32 g/mol
- Melting Point : Approximately 204.59 °C
- Purity : ≥95% .
PTCA exhibits various biological activities that are attributed to its ability to interact with multiple biological pathways:
- Anti-inflammatory Activity : PTCA has been shown to inhibit the expression of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This activity is significant in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that PTCA possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells, further supporting its therapeutic potential .
In Vitro Studies
A study investigating the effects of PTCA on cell lines demonstrated that it significantly reduces the levels of inflammatory markers such as TNF-α and IL-6. This reduction indicates its potential as an anti-inflammatory agent .
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, PTCA was administered at varying doses. The results showed a dose-dependent reduction in paw edema, a common measure of inflammation. At higher doses (10 mg/kg), PTCA exhibited significant anti-inflammatory effects compared to control groups .
Data Table: Biological Activity Summary
Q & A
Q. Q1: What are the common synthetic routes for preparing 3-phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid and its analogs?
Methodological Answer: The compound can be synthesized via condensation reactions between thiophene-2-carbonyl derivatives and amino-protected propionic acid precursors. For example, (S)-2-[(3-aminothiophene-2-carbonyl)amino]propionic acid was synthesized by coupling thiophene-2-carbonyl chloride with a protected amino acid, followed by deprotection . Electrophilic substitution (e.g., using chloroacetyl chloride under basic conditions) and subsequent cyclization are also viable for generating bicyclic intermediates . Key steps include:
- Thiophene activation : Thiophene-2-carbonyl chloride preparation.
- Coupling : Amide bond formation with a β-amino propionic acid derivative.
- Purification : Column chromatography or recrystallization for isolating enantiopure forms.
Advanced Synthesis: Addressing Contradictions in Reaction Yields
Q. Q2: How can researchers resolve discrepancies in reaction yields during the synthesis of thiophene-carbonyl-amino propionic acid derivatives?
Methodological Answer: Yield variations often stem from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions .
- Steric effects : Bulky substituents on the thiophene ring (e.g., 3,4,5-trimethoxybenzylidene) hinder coupling efficiency, requiring optimized stoichiometry .
- Catalyst selection : Mo hexacarbonyl catalysts (used in analogous propionate syntheses) enhance carbonylation but require precise temperature control (e.g., 180°C/750 psig) .
Experimental Design : Perform controlled studies comparing solvent systems (DMF vs. THF), catalyst loadings, and reaction times. Monitor intermediates via HPLC or LC-MS .
Basic Structural Analysis
Q. Q3: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : and NMR confirm the thiophene-carbonyl linkage (δ ~165–170 ppm for carbonyl carbons) and phenyl/propionic acid backbone .
- IR : Stretching vibrations for amide (1650–1680 cm) and carboxylic acid (2500–3300 cm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, MW 271.27) .
Advanced Structural and Electronic Analysis
Q. Q4: How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations provide:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the thiophene and phenyl rings .
- Solubility parameters : Predict compatibility with excipients (e.g., δ ~24 MPa for polar solvents) using Hansen solubility parameters .
- Molecular docking : Simulate interactions with biological targets (e.g., NSAID-binding enzymes) by analyzing hydrogen bonds and hydrophobic contacts .
Pharmacological Activity: Basic Assays
Q. Q5: What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or enzyme-inhibitory potential?
Methodological Answer:
- COX-1/COX-2 inhibition : Compare IC values against ketoprofen (a structurally related NSAID) using fluorometric assays .
- Cell viability assays : Use primary neuron cultures to assess excitatory amino acid (EAA) receptor antagonism, similar to non-NMDA antagonists like AMOA .
Advanced Pharmacological Studies
Q. Q6: How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance metabolic stability .
- Thiophene modification : Replace thiophene-2-carbonyl with pyrazine-2-carboxamido to alter binding affinity (e.g., increased solubility with pyrazine’s nitrogen atoms) .
- Chirality effects : Compare (R)- and (S)-enantiomers using enantioselective synthesis and chiral HPLC to determine stereochemical impacts on activity .
Handling and Stability
Q. Q7: What storage conditions ensure the compound’s long-term stability?
Methodological Answer:
- Temperature : Store at room temperature in a desiccator to prevent hydrolysis of the amide bond .
- Light sensitivity : Protect from UV exposure (amber vials) due to the conjugated thiophene-phenyl system.
- Purity monitoring : Regular NMR or LC-MS checks to detect degradation products (e.g., free propionic acid) .
Data Contradictions in Biological Assays
Q. Q8: How can researchers reconcile conflicting results in cytotoxicity or receptor-binding assays?
Methodological Answer:
- Buffer conditions : Varying pH (e.g., 7.4 vs. 6.5) may protonate the carboxylic acid group, altering membrane permeability .
- Cell line variability : Use standardized cell lines (e.g., HEK293 for EAA receptor studies) and validate with primary cultures .
- Control compounds : Include positive controls (e.g., ketoprofen for COX inhibition) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
